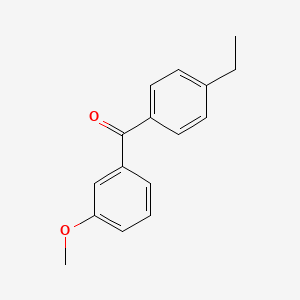

4-Ethyl-3'-methoxybenzophenone

Übersicht

Beschreibung

4-Ethyl-3’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2. It is a derivative of benzophenone, characterized by the presence of an ethyl group at the 4-position and a methoxy group at the 3’-position on the benzene rings. This compound is used in various applications, including as a UV filter in sunscreens and other personal care products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-ethylbenzoyl chloride with 3-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an anhydrous solvent like dichloromethane or carbon disulfide .

Industrial Production Methods

Industrial production of 4-Ethyl-3’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The crude product is typically purified by recrystallization or distillation to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethyl-3’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

Oxidation: Formation of 4-ethyl-3’-methoxybenzoic acid.

Reduction: Formation of 4-ethyl-3’-methoxybenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-Ethyl-3’-methoxybenzophenone has diverse applications in scientific research:

Chemistry: Used as a model compound in photophysical and photochemical studies due to its UV-absorbing properties.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug formulations and as a UV filter in pharmaceutical products.

Industry: Utilized in the formulation of sunscreens, lotions, and other personal care products to protect against UV radiation.

Wirkmechanismus

The mechanism of action of 4-Ethyl-3’-methoxybenzophenone primarily involves its ability to absorb UV radiation. The compound absorbs UV light and undergoes a photochemical reaction, which prevents the UV radiation from penetrating the skin. This photoprotective effect is due to the presence of the benzophenone core, which can absorb and dissipate UV energy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxybenzophenone: Lacks the ethyl group, used similarly as a UV filter.

4-Ethylbenzophenone: Lacks the methoxy group, used in similar applications.

3’-Methoxybenzophenone: Lacks the ethyl group, used in photophysical studies.

Uniqueness

4-Ethyl-3’-methoxybenzophenone is unique due to the presence of both the ethyl and methoxy groups, which enhance its UV-absorbing properties and make it more effective as a UV filter compared to its analogs. This dual substitution also influences its chemical reactivity and potential biological activities .

Biologische Aktivität

4-Ethyl-3'-methoxybenzophenone (EBP) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized primarily through the Friedel-Crafts acylation reaction, involving 4-ethylbenzoyl chloride and 3-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting compound exhibits unique properties due to the presence of both ethyl and methoxy groups, enhancing its effectiveness as a UV filter compared to similar compounds.

Antimicrobial Properties

Research indicates that EBP possesses significant antimicrobial properties. Studies have shown that derivatives of benzophenones, including EBP, exhibit activity against various bacterial strains and fungi. This antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes.

Antitumor Activity

EBP has demonstrated antitumor properties in various studies. It is believed that the compound interacts with key genes involved in tumor pathways, potentially inhibiting tumor growth. In vitro studies suggest that EBP can induce apoptosis in cancer cells, although further research is required to elucidate the precise mechanisms involved .

The mechanism by which EBP exerts its biological effects involves several biochemical pathways:

- Nucleophilic Substitution Reactions : EBP can undergo nucleophilic substitution, leading to modifications in cellular components that may affect cell viability.

- Interaction with Target Proteins : The compound has been shown to interact with specific proteins involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

- UV Absorption : As a UV filter, EBP protects biological tissues from UV-induced damage, which is particularly relevant in dermatological applications.

Pharmacokinetics

The pharmacokinetic profile of EBP includes its absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound is lipophilic, which facilitates its absorption through biological membranes. Metabolism studies indicate that EBP can be biotransformed into various metabolites, which may also exhibit biological activity .

Environmental Impact

Research has highlighted the environmental persistence of benzophenone derivatives like EBP. These compounds are commonly found in personal care products and can accumulate in aquatic environments, raising concerns about their ecological effects. Studies have shown that EBP can affect aquatic organisms, necessitating further investigation into its environmental fate and toxicity .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Antitumor Activity | UV Absorption |

|---|---|---|---|

| This compound | Significant | Moderate | High |

| 4-Methoxybenzophenone | Moderate | Low | Moderate |

| 4-Ethylbenzophenone | Low | Moderate | High |

| 3'-Methoxybenzophenone | Low | Low | Moderate |

This table illustrates how EBP compares with similar compounds regarding its biological activities and UV absorption capabilities.

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of EBP against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

- Antitumor Study : In vitro experiments on breast cancer cell lines showed that EBP induced apoptosis at concentrations ranging from 50 to 200 µM, suggesting potential for therapeutic applications.

- Environmental Impact Assessment : Research on the accumulation of benzophenone derivatives in marine environments revealed that EBP poses risks to aquatic life due to its persistence and bioaccumulation potential.

Eigenschaften

IUPAC Name |

(4-ethylphenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-12-7-9-13(10-8-12)16(17)14-5-4-6-15(11-14)18-2/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMMUFKUUJWDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502405 | |

| Record name | (4-Ethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82520-39-6 | |

| Record name | (4-Ethylphenyl)(3-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82520-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.